4,5,9,10-Tetrabromo-2,7-didodecylbenzo[lmn][3,8]phenanthroline-1,3,6,8(2H,7H)-tetraone
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Overview
Description
4,5,9,10-Tetrabromo-2,7-didodecylbenzo[lmn][3,8]phenanthroline-1,3,6,8(2H,7H)-tetraone is a complex organic compound known for its unique structural properties and potential applications in various scientific fields
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4,5,9,10-Tetrabromo-2,7-didodecylbenzo[lmn][3,8]phenanthroline-1,3,6,8(2H,7H)-tetraone typically involves multi-step organic reactionsThe reaction conditions often require the use of strong acids or bases, high temperatures, and inert atmospheres to ensure the desired product is obtained with high purity and yield .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale bromination and alkylation processes. These methods are optimized for efficiency and cost-effectiveness, often utilizing continuous flow reactors and automated systems to maintain consistent reaction conditions and product quality .
Chemical Reactions Analysis
Types of Reactions
4,5,9,10-Tetrabromo-2,7-didodecylbenzo[lmn][3,8]phenanthroline-1,3,6,8(2H,7H)-tetraone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation states.
Reduction: Reduction reactions can be employed to remove bromine atoms or modify the alkyl chains.
Substitution: The bromine atoms in the compound can be substituted with other functional groups through nucleophilic substitution reactions
Common Reagents and Conditions
Common reagents used in these reactions include strong oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium methoxide. The reaction conditions vary depending on the desired transformation, often requiring controlled temperatures and inert atmospheres .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinone derivatives, while substitution reactions can produce a variety of functionalized derivatives with different properties .
Scientific Research Applications
4,5,9,10-Tetrabromo-2,7-didodecylbenzo[lmn][3,8]phenanthroline-1,3,6,8(2H,7H)-tetraone has several scientific research applications:
Chemistry: Used as a building block for synthesizing complex organic molecules and polymers.
Biology: Investigated for its potential interactions with biological macromolecules and its effects on cellular processes.
Medicine: Explored for its potential use in drug delivery systems and as a therapeutic agent.
Industry: Utilized in the development of organic electronic devices, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs)
Mechanism of Action
The mechanism of action of 4,5,9,10-Tetrabromo-2,7-didodecylbenzo[lmn][3,8]phenanthroline-1,3,6,8(2H,7H)-tetraone involves its interaction with specific molecular targets and pathways. The bromine atoms and alkyl chains play a crucial role in modulating the compound’s reactivity and binding affinity. These interactions can affect various biochemical pathways, leading to changes in cellular functions and responses .
Comparison with Similar Compounds
Similar Compounds
- 4,9-Dibromo-2,7-bis(2-octyldodecyl)benzo[lmn][3,8]phenanthroline-1,3,6,8(2H,7H)-tetrone
- 2,6-Dibromonaphthalene-1,4,5,8-tetracarboxylic acid N,N′-bis(2-octyldodecyl) bisimide
- 4,9-Dibromo-2,7-bis(2-hexyldecyl)benzo[lmn][3,8]phenanthroline-1,3,6,8(2H,7H)-tetrone
Uniqueness
4,5,9,10-Tetrabromo-2,7-didodecylbenzo[lmn][3,8]phenanthroline-1,3,6,8(2H,7H)-tetraone is unique due to its specific arrangement of bromine atoms and long alkyl chains, which confer distinct chemical and physical properties. These features make it particularly suitable for applications in organic electronics and materials science .
Properties
IUPAC Name |
2,3,9,10-tetrabromo-6,13-didodecyl-6,13-diazatetracyclo[6.6.2.04,16.011,15]hexadeca-1,3,8,10,15-pentaene-5,7,12,14-tetrone |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C38H50Br4N2O4/c1-3-5-7-9-11-13-15-17-19-21-23-43-35(45)27-25-26-29(33(41)31(27)39)37(47)44(24-22-20-18-16-14-12-10-8-6-4-2)38(48)30(26)34(42)32(40)28(25)36(43)46/h3-24H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NIWVLYZZXSMFCE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCN1C(=O)C2=C(C(=C3C4=C2C(=C(C(=C4C(=O)N(C3=O)CCCCCCCCCCCC)Br)Br)C1=O)Br)Br |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C38H50Br4N2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
918.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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